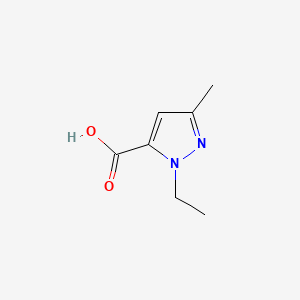
4-Chloro-2-methylbenzylamine
Übersicht
Beschreibung
4-Chloro-2-methylbenzylamine is an aromatic amine . It is a solid compound with the molecular formula C8H10ClN . The molecular weight of this compound is 155.62 g/mol .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include SN2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method . Alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), is also used . Reductive amination of aldehydes or ketones is another common method .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Cc1cc(Cl)ccc1CN . This indicates that the compound has a benzene ring with a chlorine atom and a methyl group attached to it. The benzylamine group is also attached to the benzene ring .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 155.62 g/mol . The compound has a complexity of 105 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Analysis
4-Chloro-2-methylbenzylamine has been utilized in various synthesis processes. For instance, in the synthesis of enantioenriched 4-thiazolidinone (−)-LY213829, (R)-2-Methylbenzylamine is used to assemble 4-thiazolidinone in a single step, showcasing its role in creating specific molecular structures (Hansen et al., 1996). Similarly, it plays a key role in the formation of semi-organic crystals like 4-Methylbenzylammonium chloride hemihydrate, contributing to the field of material science (Aarthi & Raja, 2019).
2. Optical and Structural Characterization
In the field of optical characterization, this compound derivatives have been studied for their structural and optical properties. For instance, the molecular conformation of 4,4'-dichloro-N,N-diethylbenzhydrylamine, a derivative, has been analyzed, contributing to understanding molecular structures in crystallography (Castelletto et al., 1993).
3. Enantioselective Synthesis and Chiral Separation
The compound has been used as a chiral auxiliary in the enantiodivergent synthesis of different enantiomers of compounds like N-acetylcalycotomine, showing its importance in stereoselective chemical synthesis (Ziółkowski et al., 1999). It also plays a role in high-speed countercurrent chromatography for enantioseparation, indicating its utility in purification processes (Cai et al., 2007).
4. Macromolecular Binding and Metabolism Studies
Research on this compound derivatives also extends to understanding their interaction with biological macromolecules, which is significant in pharmacology and toxicology. For example, studies on 4-chloro-2-methylaniline, a closely related compound, have explored its binding to proteins, DNA, and RNA, providing insights into its biochemical interactions and potential implications (Hill et al., 1979).
5. Nonlinear Optical Parameters and Fluorescence Detection
In the field of optics, this compound derivatives have been used in developing materials with nonlinear optical properties. For instance, the study of fluorescence turn-on detection of cysteine over other amino acids using derivatives of this compound highlights its applications in biochemical sensing and materials science (Liu et al., 2015).
Safety and Hazards
4-Chloro-2-methylbenzylamine is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJOJUKDNGALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373998 | |
| Record name | 4-Chloro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27917-11-9 | |
| Record name | 4-Chloro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27917-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)





![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)

